(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolidine-3,5-dione core, substituted with a fluorophenyl group and a hydroxy-methoxy-nitrophenyl group. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction of the pyrazolidine-3,5-dione with a fluorophenyl halide in the presence of a base.
Attachment of the hydroxy-methoxy-nitrophenyl group: This is typically done through a condensation reaction with the corresponding aldehyde or ketone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering gene expression: Affecting the transcription of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simple ester with a similar keto-enol tautomerism.
Fluorine compounds: Compounds containing fluorine atoms, which exhibit unique reactivity due to the presence of the highly electronegative fluorine.
Uniqueness
(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a wide range of chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H12FN3O6 |
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Molecular Weight |
373.29 g/mol |
IUPAC Name |
(4Z)-1-(4-fluorophenyl)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H12FN3O6/c1-27-14-8-9(7-13(15(14)22)21(25)26)6-12-16(23)19-20(17(12)24)11-4-2-10(18)3-5-11/h2-8,22H,1H3,(H,19,23)/b12-6- |
InChI Key |
JRSIRPWLVZNJHD-SDQBBNPISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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